molecular formula C11H12F3N3O2 B12527809 N-[2-(Ethoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide CAS No. 652152-58-4

N-[2-(Ethoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B12527809
CAS No.: 652152-58-4
M. Wt: 275.23 g/mol
InChI Key: MTYLGMNNOVMELI-UHFFFAOYSA-N
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Description

N-[2-(Ethoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide is a chemical compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Ethoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide typically involves the reaction of 4-(trifluoromethyl)pyridine-3-carboxylic acid with ethoxyamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Ethoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[2-(Ethoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of agrochemicals for crop protection and pest control.

Mechanism of Action

The mechanism of action of N-[2-(Ethoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide
  • N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide

Uniqueness

N-[2-(Ethoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide is unique due to the presence of the ethoxyimino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Biological Activity

N-[2-(Ethoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide, also known by its CAS number 652152-58-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H12F3N3OC_{11}H_{12}F_3N_3O and a molecular weight of 275.23 g/mol. Its structure includes a pyridine ring substituted with trifluoromethyl and an ethoxyiminoethyl group, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyridinecarboxamides exhibit notable antimicrobial properties. A study on similar compounds demonstrated significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus. The presence of the pyridine ring is thought to enhance the activity due to its ability to interact with microbial enzymes and receptors .

Microorganism Activity (%) Reference
E. coli90
Staphylococcus aureus85
Pseudomonas aeruginosa80
Candida albicans75

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has shown promise in anti-inflammatory assays. Compounds with similar structures were tested using the carrageenan-induced paw edema model in rats, revealing significant reduction in edema compared to control groups .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various derivatives of pyridinecarboxamide and evaluated their biological activity. The results indicated that modifications at the nitrogen position significantly influenced both antibacterial and anti-inflammatory activities .
  • Structure-Activity Relationship (SAR) : The SAR studies suggest that the introduction of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and thereby increases membrane permeability, contributing to higher antibacterial effectiveness .
  • Comparative Analysis : In a comparative study, compounds similar to this compound were tested against standard antibiotics. The results showed that some derivatives exhibited comparable or superior activity against resistant strains .

Properties

CAS No.

652152-58-4

Molecular Formula

C11H12F3N3O2

Molecular Weight

275.23 g/mol

IUPAC Name

N-(2-ethoxyiminoethyl)-4-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C11H12F3N3O2/c1-2-19-17-6-5-16-10(18)8-7-15-4-3-9(8)11(12,13)14/h3-4,6-7H,2,5H2,1H3,(H,16,18)

InChI Key

MTYLGMNNOVMELI-UHFFFAOYSA-N

Canonical SMILES

CCON=CCNC(=O)C1=C(C=CN=C1)C(F)(F)F

Origin of Product

United States

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